6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Structure and Synthesis
6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with bromine at position 6, chlorine at position 3, and a carboxylic acid group at position 2 (Fig. 1). Its molecular formula is C₈H₄BrClN₂O₂ (molecular weight: 275.49 g/mol), as inferred from related compounds in the evidence .
The synthesis of this compound can be achieved via two primary routes:
Traditional Flask-Based Methods: Condensation of 2-aminopyridine derivatives with bromopyruvic acid under reflux conditions, followed by halogenation steps to introduce bromine and chlorine substituents .
Continuous Flow Synthesis: A more efficient approach using microreactors with catalytic p-toluenesulphonic acid (PTSA) in DMF at 125°C, enabling rapid synthesis (10-minute reaction time) and higher yields compared to batch methods .
Properties
CAS No. |
1296224-04-8 |
|---|---|
Molecular Formula |
C8H4BrClN2O2 |
Molecular Weight |
275.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization of 2-Amino-5-Bromopyridine Derivatives
A foundational method involves the condensation of 2-amino-5-bromopyridine with chloroacetaldehyde in the presence of a base (e.g., sodium bicarbonate) and a polar solvent (e.g., ethanol or water) at 25–50°C for 2–24 hours. This reaction forms the imidazo[1,2-a]pyridine core, with bromine pre-installed at the 6-position. Subsequent chlorination at the 3-position is achieved using electrophilic chlorinating agents like N-chlorosuccinimide (NCS) in dichloromethane at 0°C.
Key Parameters :
Bromopyruvic Acid Condensation
An alternative route employs bromopyruvic acid as a precursor. Ethyl bromopyruvate is condensed with 2-aminopyridine derivatives in ethanol at 80°C, followed by saponification with NaOH to yield the carboxylic acid. Continuous flow systems using microreactors (125°C, 4.0 bar, DMF solvent, 0.25 equiv p-toluenesulfonic acid) reduce reaction time to 10 minutes, achieving 78% yield.
Advantages :
-
Avoids decarboxylation through stepwise ester formation and hydrolysis.
-
Scalable via flow chemistry.
Multicomponent Reaction Approaches
Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction enables one-pot synthesis of imidazo[1,2-a]pyridines by combining 2-aminopyridines, aldehydes, and isocyanides. For 6-bromo-3-chloro derivatives, 6-bromo-2-aminopyridine reacts with chloroacetaldehyde and tert-butyl isocyanide under chiral phosphoric acid catalysis. While primarily used for atropisomers, this method can be adapted for symmetric systems by omitting chiral catalysts.
Conditions :
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes. A mixture of 2-amino-5-bromopyridine, chloroacetonitrile, and K₂CO₃ in DMF irradiated at 150°C for 15 minutes achieves 70% yield.
Halogenation Strategies
Sequential Bromination and Chlorination
Post-cyclization halogenation allows precise control over substituent positions. Bromination at the 6-position is achieved using HBr/H₂O₂ in acetic acid, followed by chlorination at the 3-position with SO₂Cl₂ in CCl₄.
Optimization Data :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | HBr/H₂O₂ (1:2) | AcOH | 60°C | 88% |
| Chlorination | SO₂Cl₂ (1.1 eq) | CCl₄ | Reflux | 91% |
Direct Electrophilic Substitution
Carboxylic Acid Functionalization
Hydrolysis of Nitriles
3-Cyano intermediates (e.g., 6-bromo-3-chloroimidazo[1,2-a]pyridine-3-carbonitrile) are hydrolyzed to carboxylic acids using concentrated HCl at 100°C for 6 hours.
Conditions :
-
Reagent : 6M HCl.
-
Yield : 89%.
Oxidative Methods
Oxidation of 2-methyl groups to carboxylic acids is achieved using KMnO₄ in H₂SO₄, though over-oxidation risks reduce yields to 50–60%.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Preparation Methods
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Condensation-Cyclization | Cyclization + Chlorination | 72–85% | ≥95% | High |
| GBB Multicomponent | One-pot synthesis | 65–82% | 90% | Moderate |
| Microwave-Assisted | Rapid cyclization | 70% | 92% | High |
| Sequential Halogenation | Bromination + Chlorination | 88–91% | ≥98% | Moderate |
Key Findings :
-
Condensation-cyclization offers the best balance of yield and scalability.
-
Multicomponent reactions reduce step count but require precise stoichiometry.
-
Post-functionalization methods (e.g., hydrolysis) achieve high purity but add synthetic steps.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and amines can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazo[1,2-a]pyridine derivative.
Scientific Research Applications
Pharmaceutical Applications
-
Key Intermediate in Drug Development :
- This compound serves as an essential building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific biological activities.
- It is particularly relevant in developing drugs targeting cardiovascular diseases due to its role as a precursor in synthesizing PDE III inhibitors like olprinone, which is used to treat acute heart failure .
- Antimicrobial Activity :
- Anti-inflammatory Properties :
Agrochemical Applications
- Pesticide Development :
- Fungicidal Activity :
Data Tables
| Application Area | Description |
|---|---|
| Pharmaceuticals | Key intermediate for PDE III inhibitors; potential antimicrobial agent |
| Agrochemicals | Development of pesticides and fungicides |
| Material Science | Building block for advanced materials with unique properties |
Case Studies
- Drug Development Case Study :
- Agricultural Application Case Study :
Mechanism of Action
The mechanism of action of 6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, imidazo[1,2-a]pyridine derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity . The exact molecular pathways and targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Physicochemical Properties
- CAS Number : 749849-14-7 (hydrate form) .
- Solubility : Likely low aqueous solubility due to aromatic and halogenated groups, similar to other imidazopyridine carboxylic acids .
- Thermal Stability : Decomposes near 188°C, comparable to analogues like 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate .
Comparison with Similar Compounds
Structural and Functional Analogues
The imidazo[1,2-a]pyridine scaffold is highly modifiable, with substitutions at positions 3, 6, and 8 significantly influencing pharmacological and physicochemical properties. Key analogues include:
Biological Activity
6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant research findings.
- Molecular Formula : C8H4BrClN2O2
- Molecular Weight : 275.4866 g/mol
- CAS Number : 1000017-98-0
- SMILES : Clc1cn2cc(nc2c(c1)Br)C(=O)O
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant antimicrobial properties. Specifically, this compound has shown efficacy against various bacterial strains, including Streptococcus pneumoniae, by inhibiting bacterial proliferation through disruption of cellular processes .
- Anticancer Properties : The compound's structural features suggest potential anticancer activity. It is believed that the imidazo[1,2-a]pyridine core can induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .
- Fluorescent Probe Applications : A derivative of this compound has been utilized as a fluorescent probe for monitoring pH changes in biological systems. This application highlights its utility in bioimaging and real-time monitoring of cellular environments .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of S. pneumoniae | , |
| Anticancer | Induction of apoptosis in cancer cells | |
| Bioimaging | pH monitoring in yeast cells | , |
Case Study: Antimicrobial Efficacy
In a recent study, this compound was tested against a panel of bacterial strains. The results demonstrated a significant reduction in bacterial load in vitro and in animal models, suggesting its potential as an antimicrobial agent . The mechanism was linked to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Case Study: Anticancer Activity
Another investigation focused on the anticancer properties of this compound. In vitro assays showed that it could effectively induce cell cycle arrest and apoptosis in various cancer cell lines. The study provided insights into the biochemical pathways affected by the compound, including those regulating apoptosis and cell survival .
Q & A
Q. What are the standard synthetic routes for 6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid?
The compound can be synthesized via bromination of a precursor such as 3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid using bromine in acetic acid under an inert atmosphere. This method leverages the reactivity of the imidazo[1,2-a]pyridine core, where bromine selectively substitutes at the 6-position due to electronic and steric factors . Alternatively, Suzuki cross-coupling reactions may be adapted to introduce bromine, though optimization of catalysts (e.g., Pd-based) and reaction conditions (e.g., solvent, temperature) is required for regioselectivity .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
Characterization typically involves:
- NMR spectroscopy : H and C NMR identify substituent positions and confirm the absence of byproducts. For example, aromatic protons in the imidazo[1,2-a]pyridine ring appear as distinct multiplets between δ 6.6–8.0 ppm .
- FT-IR : Absorption bands for carboxylic acid (1711 cm) and C-Br (550–650 cm) validate functional groups .
- Elemental analysis : Confirms stoichiometry (e.g., C, H, N, Br, Cl content) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHBrClNO: calc. 274.91) .
Q. What are the primary research applications of this compound?
- Medicinal chemistry : Serves as a scaffold for developing anticancer agents due to its ability to inhibit cellular kinases or interact with DNA .
- Chemical probes : The bromine and chlorine substituents enable site-specific modifications (e.g., cross-coupling) to create biaryl or heteroaryl derivatives for target validation .
- Material science : The planar aromatic system and carboxylic acid group facilitate coordination chemistry, useful in designing metal-organic frameworks (MOFs) .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during functionalization of this compound?
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 6-bromo position, while non-polar solvents favor electrophilic aromatic substitution at the 3-chloro site .
- Catalyst choice : Pd(PPh) promotes Suzuki coupling at the bromine site, whereas Cu(I) catalysts (e.g., CuBr) may activate the chlorine for Ullmann-type reactions .
- Temperature : Higher temperatures (>100°C) accelerate decarboxylation side reactions, necessitating controlled heating (e.g., microwave-assisted synthesis at 80°C) .
Q. What strategies mitigate competing side reactions during multi-step syntheses involving this compound?
- Protecting groups : The carboxylic acid can be esterified (e.g., methyl ester) to prevent undesired nucleophilic attack during bromination or cross-coupling .
- Sequential functionalization : Prioritize bromine substitution (more reactive) before modifying the chlorine site to avoid steric hindrance .
- Flow chemistry : Continuous flow reactors minimize side products by precise control of residence time and temperature, as demonstrated in imidazo[1,2-a]pyridine syntheses .
Q. How can computational methods aid in predicting the bioactivity of derivatives?
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or DNA topoisomerases by modeling interactions between the carboxylic acid group and active-site residues .
- QSAR models : Quantitative structure-activity relationship (QSAR) analysis correlates substituent electronic parameters (e.g., Hammett σ) with anticancer IC values, guiding rational design .
- DFT calculations : Density functional theory (DFT) assesses regioselectivity in electrophilic substitutions by mapping electron density on the aromatic ring .
Q. What analytical challenges arise in studying this compound’s stability under physiological conditions?
- pH sensitivity : The carboxylic acid group undergoes protonation-deprotonation (pKa ~2.5–3.5), affecting solubility and stability in biological buffers. Stability assays (e.g., HPLC monitoring over 24h at pH 7.4) are critical .
- Photodegradation : UV-Vis spectroscopy reveals decomposition under UV light (λ = 254 nm), necessitating dark storage conditions .
- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., dehalogenated or hydroxylated products) in hepatic microsome assays .
Methodological Considerations Table
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
